4-(Bromomethyl)-4-ethoxyoxane
Description
4-(Bromomethyl)-4-ethoxyoxane is a brominated oxane derivative featuring a six-membered oxygen-containing ring (oxane/tetrahydropyran) with two substituents at the 4th carbon: a bromomethyl (-CH₂Br) group and an ethoxy (-OCH₂CH₃) group. This compound serves as a versatile alkylating agent in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines the reactivity of the bromomethyl group with the steric and electronic effects of the ethoxy substituent, influencing its solubility, stability, and reaction pathways .
Properties
IUPAC Name |
4-(bromomethyl)-4-ethoxyoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBRXKTAYDZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262873 | |
| Record name | 4-(Bromomethyl)-4-ethoxytetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111511-48-9 | |
| Record name | 4-(Bromomethyl)-4-ethoxytetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111511-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-4-ethoxytetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-ethoxyoxane typically involves the bromination of 4-methyl-4-ethoxyoxane. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. This ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-ethoxyoxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces oxane derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
4-(Bromomethyl)-4-ethoxyoxane has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-ethoxyoxane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Overview of Compared Compounds
The following compounds are structurally related to 4-(Bromomethyl)-4-ethoxyoxane, differing primarily in substituents at the 4th carbon of the oxane ring:
4-(Bromomethyl)-4-methoxyoxane
- Substituents: Bromomethyl and methoxy (-OCH₃).
- Key difference: Smaller methoxy group vs. ethoxy.
4-(Bromomethyl)-4-methyloxane Substituents: Bromomethyl and methyl (-CH₃). Key difference: Non-oxygenated methyl group.
4-(Bromomethyl)oxane Substituent: Bromomethyl only. Key difference: No additional substituent.
4-Bromo-4-(bromomethyl)oxane
- Substituents: Bromo (-Br) and bromomethyl.
- Key difference: Dual bromine atoms.
Molecular and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 4) | CAS Number |
|---|---|---|---|---|
| This compound | C₈H₁₅BrO₂ | 223.11 | Ethoxy, Bromomethyl | Not available |
| 4-(Bromomethyl)-4-methoxyoxane | C₇H₁₃BrO₂ | 209.08 | Methoxy, Bromomethyl | Not available |
| 4-(Bromomethyl)-4-methyloxane | C₇H₁₃BrO | 193.08 | Methyl, Bromomethyl | Not available |
| 4-(Bromomethyl)oxane | C₆H₁₁BrO | 179.06 | Bromomethyl | 125552-89-8 |
| 4-Bromo-4-(bromomethyl)oxane | C₆H₁₀Br₂O | 257.95 | Bromo, Bromomethyl | 79862-93-4 |
Key Observations :
- The ethoxy derivative (C₈H₁₅BrO₂) has the highest molecular weight due to the larger ethoxy group.
- The methoxy analog (C₇H₁₃BrO₂) is lighter but shares similar reactivity.
- The methyl derivative (C₇H₁₃BrO) lacks an oxygen atom in its substituent, reducing polarity.
- The dibromo compound (C₆H₁₀Br₂O) exhibits the highest molecular weight and reactivity due to dual bromine atoms .
Reactivity Trends
- Nucleophilic Substitution: Bromomethyl groups facilitate nucleophilic substitution (e.g., SN2 reactions). The ethoxy group’s electron-donating nature slightly deactivates the bromomethyl group compared to the methyl or non-oxygenated analogs.
- Steric Effects : The bulkier ethoxy group may hinder reactions at the bromomethyl site compared to the methoxy or methyl derivatives .
- Dual Reactivity : 4-Bromo-4-(bromomethyl)oxane offers two reactive sites, enabling sequential substitutions but requiring controlled conditions to avoid side reactions .
Pricing and Commercial Availability
Data from CymitQuimica (2025) highlights cost differences:
| Compound Name | Price (50 mg) | Price (500 mg) |
|---|---|---|
| This compound | 470.00 € | 1,269.00 € |
| 4-(Bromomethyl)-4-methoxyoxane | 735.00 € | 2,015.00 € |
The higher cost of the methoxy derivative may reflect synthetic complexity or niche demand .
Biological Activity
4-(Bromomethyl)-4-ethoxyoxane, a compound with the CAS number 111511-48-9, is an organobromine compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The molecular formula of this compound is . The structure features a bromomethyl group attached to an ethoxy-substituted oxane ring, which influences its chemical reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 231.09 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify biomolecules such as proteins and nucleic acids.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders. It may inhibit key enzymes involved in cellular proliferation and metabolism.
- Antimicrobial Activity : Studies have indicated that it possesses antimicrobial properties, making it a candidate for further research in developing new antibiotics.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : Another research project assessed the antimicrobial activity of this compound against various bacterial strains. The findings indicated that it exhibited notable inhibitory effects on Gram-positive bacteria, highlighting its potential application in treating bacterial infections.
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to disrupt mitochondrial function has also been noted, leading to increased reactive oxygen species (ROS) production.
In Vivo Studies
Preliminary in vivo studies using animal models have suggested that the compound may reduce tumor growth and enhance survival rates when administered alongside standard chemotherapy drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
